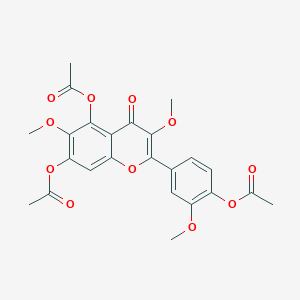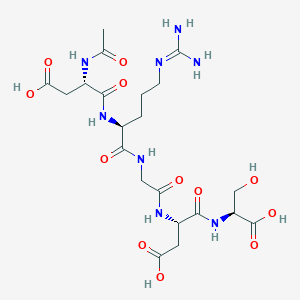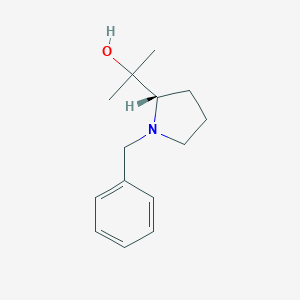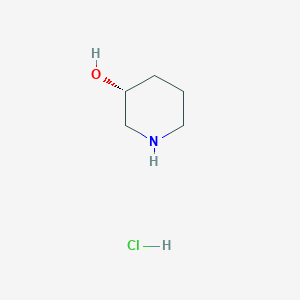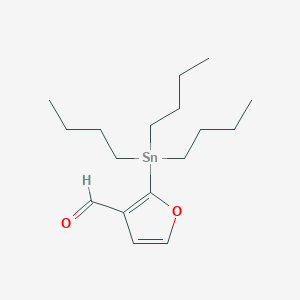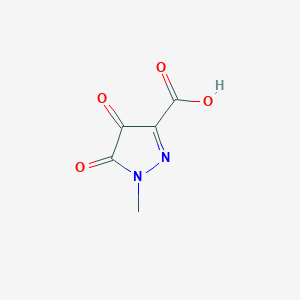
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as MDPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPC is a heterocyclic organic compound that contains a pyrazole ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom.
Wirkmechanismus
The mechanism of action of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid as an enzyme inhibitor involves the formation of a covalent bond between the carboxylic acid group of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and the active site of the enzyme. This covalent bond blocks the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.
Biochemical and Physiological Effects:
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can inhibit the activity of aldose reductase, which is implicated in diabetic complications such as retinopathy, neuropathy, and nephropathy. In vivo studies have shown that 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which are implicated in the development of diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, including its potential use as a therapeutic agent for diabetic complications, its use as a fluorescent probe for detecting metal ions in biological systems, and its use as a building block for the synthesis of novel materials such as metal-organic frameworks. Further studies are needed to fully understand the potential of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid in these areas and to address its limitations.
Synthesemethoden
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a multistep reaction involving the condensation of 3-methyl-2-pyrazolin-5-one with ethyl glyoxylate followed by the hydrolysis of the resulting intermediate. This method has been optimized to produce high yields of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid with high purity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has shown promising results as an inhibitor of various enzymes such as aldose reductase, which is implicated in diabetic complications. In biochemistry, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
197652-34-9 |
|---|---|
Produktname |
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
156.1 g/mol |
IUPAC-Name |
1-methyl-4,5-dioxopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c1-7-4(9)3(8)2(6-7)5(10)11/h1H3,(H,10,11) |
InChI-Schlüssel |
JCEYDTIBVDFGOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
Kanonische SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
Synonyme |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)
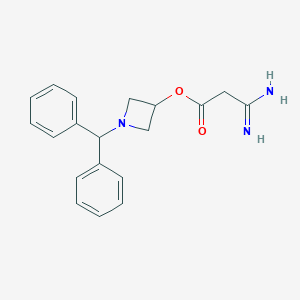
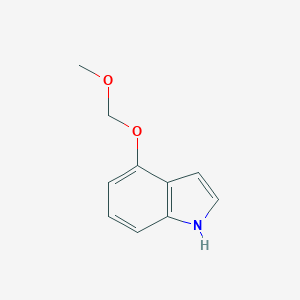
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)


